molecular formula C13H15ClN2O3 B4935681 (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone CAS No. 346691-34-7

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone

Cat. No.: B4935681
CAS No.: 346691-34-7
M. Wt: 282.72 g/mol
InChI Key: FWMDTGBFOQCZFU-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone (Compound ID: Y031-8294) is a small organic molecule characterized by a 4-chloro-3-nitrophenyl group linked to a 3-methylpiperidinyl moiety via a methanone bridge. Its molecular formula is C₁₃H₁₅ClN₂O₃, with a molecular weight of 282.72 g/mol and a logP value of 2.57, indicating moderate lipophilicity . The compound exists as a racemic mixture, and its polar surface area (49.90 Ų) suggests moderate solubility in aqueous environments.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-9-3-2-6-15(8-9)13(17)10-4-5-11(14)12(7-10)16(18)19/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMDTGBFOQCZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194945
Record name (4-Chloro-3-nitrophenyl)(3-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346691-34-7
Record name (4-Chloro-3-nitrophenyl)(3-methyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346691-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)(3-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3-methylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group on the piperidine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors in the body, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

C6-3: (4-Chloro-3-nitrophenyl)(phenyl)methanone
  • Key Differences : Lacks the piperidinyl group; instead, a simple phenyl ring is attached.
  • Properties : Molecular weight 269.68 g/mol , lower than the target compound.
  • Applications: Acts as a pharmacological chaperone for acute intermittent porphyria, showing weak noncompetitive inhibition of HMBS enzyme .
(4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone
  • Key Differences : Replaces the piperidinyl group with a 4-fluorophenyl ring.
  • Properties : Molecular weight 279.65 g/mol , density 1.43 g/cm³ , and higher boiling point (419.2°C ) .
  • Applications : Intermediate in synthesizing Flubendazole , an anthelmintic drug .
  • Significance : Fluorine's electronegativity enhances metabolic stability, but the lack of a heterocyclic amine reduces hydrogen-bonding capacity compared to the piperidinyl group in the target compound.

Variations in the Heterocyclic Amine Group

(4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone
  • Key Differences : Piperazine replaces the 3-methylpiperidine.
  • Properties : Molecular formula C₁₁H₁₂ClN₃O₃ , molecular weight 269.68 g/mol , and additional amine groups increasing polar surface area .
  • Significance : Piperazine's basicity and hydrogen-bonding capacity may improve solubility but reduce blood-brain barrier penetration compared to the target compound's methylpiperidine.
(3-Chlorophenyl)(4-methylpiperidin-1-yl)methanone
  • Key Differences : 3-Chlorophenyl replaces the 4-chloro-3-nitrophenyl group.
  • Properties : Molecular weight 237.73 g/mol , lower logP (predicted pKa -1.84 ) .

Cyclopropane and Thiazolidine Derivatives

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
  • Key Differences : Cyclopropyl group replaces the heterocyclic amine.
  • Properties : Molecular weight 279.65 g/mol (predicted) .
  • Significance : Cyclopropane's ring strain may enhance reactivity but reduce conformational flexibility compared to the piperidinyl group.
2-(3-Chlorophenyl)-1,3-thiazolidin-3-ylmethanone
  • Key Differences : Thiazolidine ring introduces sulfur and additional nitrogen.
  • Properties : Molecular formula C₁₆H₁₁ClN₂O₃S , molecular weight 338.35 g/mol .
  • Significance : Sulfur enhances hydrophobic interactions, while the thiazolidine ring may confer unique binding properties in therapeutic contexts.

Complex Heterocyclic Derivatives

1-4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone
  • Key Differences : Incorporates a quinazolinyl-piperazine moiety.
  • Properties : Molecular weight 473.0 g/mol , with extensive hydrogen-bonding capacity (14 hydrogen bond acceptors) .
  • Applications : Designed as an EphA2 receptor agonist.
  • Significance : Higher molecular weight and polar surface area may limit bioavailability compared to the target compound.

Biological Activity

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of both chloro and nitro groups on a phenyl ring, along with a piperidine moiety, is classified as a ketone and an aromatic compound. Its molecular formula is C13H15ClN2O3C_{13}H_{15}ClN_{2}O_{3}, and it has a molecular weight of 282.72 g/mol .

Synthesis

The synthesis of this compound typically involves nucleophilic acyl substitution, where the nitrogen atom of the piperidine attacks the carbonyl carbon of an acyl chloride . The compound can be synthesized from readily available precursors through various chemical reactions, contributing to its relevance in research and industrial applications.

The biological activity of this compound is primarily attributed to its interactions with biological targets. The electron-withdrawing nature of the chloro and nitro groups enhances its electrophilicity, allowing it to engage in nucleophilic attacks by biological nucleophiles such as amino acids in proteins . This reactivity suggests potential applications in drug development, particularly in targeting specific enzymes or receptors.

Case Study 1: Antitumor Activity

A study on structurally related compounds demonstrated that certain derivatives exhibited potent antitumor activity against various cancer cell lines. These compounds were effective in inducing cell cycle arrest and apoptosis through mitochondrial pathways . While specific data on this compound is scarce, the findings suggest that it could be evaluated for similar effects.

Case Study 2: Anti-inflammatory Potential

Research into other compounds containing piperidine moieties has revealed their potential as anti-inflammatory agents. These compounds have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . Given the structural similarities, this compound may warrant investigation for similar anti-inflammatory properties.

Data Table: Properties and Biological Activities

Property/ActivityDetails
Molecular FormulaC₁₃H₁₅ClN₂O₃
Molecular Weight282.72 g/mol
Boiling Point441.3 ± 35.0 °C (Predicted)
Density1.295 ± 0.06 g/cm³ (Predicted)
pKa-2.35 ± 0.40 (Predicted)
Potential ActivitiesCytotoxicity, Anti-inflammatory

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